molecular formula C33H32CuN4Na2O4 B8122016 Cu(II) Chlorin e4 Disodium Salt

Cu(II) Chlorin e4 Disodium Salt

Cat. No.: B8122016
M. Wt: 658.2 g/mol
InChI Key: JBVYDZQREZWNPX-VCEYUWMHSA-J
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Description

Cu(II) Chlorin e4 Disodium Salt (CuCe4) is a copper-coordinated chlorin derivative with the molecular formula C₃₃H₃₂CuN₄Na₂O₄ and a molecular weight of 658.17 g/mol . Structurally, it features a central Cu²⁺ ion bound to a modified porphyrin (chlorin e4) ring, with two sodium ions balancing the charge. This compound is a purified form of copper chlorophyllin, distinct from commercial chlorophyllin mixtures that often contain multiple chlorin derivatives .

Properties

IUPAC Name

copper;disodium;(17S,18S)-18-(2-carboxylatoethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O4.Cu.2Na/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23;;;/h8,12-14,17,22H,1,9-11H2,2-7H3,(H4,34,35,36,37,38,39,40,41);;;/q;+2;2*+1/p-4/t17-,22-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVYDZQREZWNPX-VCEYUWMHSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])C)C(=O)[O-])C)C.[Na+].[Na+].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])C)C(=O)[O-])C)C.[Na+].[Na+].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32CuN4Na2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Food Industry Applications

Cu(II) Chlorin e4 Disodium Salt is primarily recognized for its role as a natural food colorant and preservative. It is a component of copper chlorophyllin, which is used in various food products due to its safety and regulatory approval.

Food Coloring Agent

  • Regulatory Status : The European Union classifies Cu(II) Chlorin e4 as E141(i), allowing its use as a natural colorant in food products. The FDA has also approved sodium-copper chlorophyllins for use in food, with an acceptable daily intake set at 7.5 mg/kg body weight .
  • Applications : It is commonly used in beverages, confectionery, and dairy products to impart a green color while also providing antioxidant properties.

Preservation and Antioxidant Properties

Cu(II) Chlorin e4 has demonstrated significant antioxidant activity, which helps in extending the shelf life of food products. Studies indicate that it can inhibit lipid peroxidation and maintain the quality of oils and fats .

Pharmaceutical Applications

The therapeutic potential of this compound extends to the pharmaceutical sector, particularly in drug formulation and development.

Photodynamic Therapy

  • Mechanism : As a photosensitizer, Cu(II) Chlorin e4 can absorb light energy and produce reactive oxygen species (ROS) upon irradiation, leading to cell damage in targeted tissues . This property is exploited in treating various cancers.
  • Case Study : Research has shown that formulations containing Cu(II) Chlorin e4 exhibit enhanced cytotoxic effects against cancer cells when combined with light exposure .

Hyaluronidase Inhibition

Recent studies have highlighted the compound's ability to inhibit hyaluronidase activity, an enzyme implicated in tissue degradation during inflammation . This property can be beneficial in developing anti-aging cosmeceuticals and other therapeutic formulations aimed at reducing inflammation.

Test MaterialConcentration (µg/mL)Inhibition of Hyaluronidase (%)P-value
Copper (II) Isochlorin e4 Disodium Salt1001000.000
Sodium Copper Chlorophyllin Complex1001000.000
Oxidized Copper (II) Isochlorin e4100830.000

Cosmetic Applications

This compound is increasingly being incorporated into cosmetic formulations due to its skin benefits.

Anti-Aging Formulations

The compound's antioxidant properties make it a valuable ingredient in anti-aging creams and serums. Its ability to inhibit hyaluronidase contributes to maintaining skin hydration and elasticity .

Skin Protection

Research indicates that Cu(II) Chlorin e4 can protect skin cells from oxidative stress induced by UV radiation, making it an effective ingredient for sun protection products .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Structural Comparison of Chlorin Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Cu(II) Chlorin e4 (CuCe4) C₃₃H₃₂CuN₄Na₂O₄ 658.17 Disodium salt; central Cu²⁺; Q-band at ~627 nm
Cu(II) Chlorin e6 (CuCe6) C₃₄H₃₁CuN₄Na₃O₆ 724.16 Trisodium salt; additional carboxyl group; higher water solubility
Fe(III) Chlorin e6 (FeCe6) C₃₄H₃₀FeN₄Na₃O₆ ~716.0* Iron-centered; stronger antioxidant activity compared to CuCe4
Chlorin e4 Sodium Salt C₃₃H₃₄N₄Na₂O₄ ~632.0* Metal-free; used in photodynamic therapy (PDT)

*Calculated based on available data.

Key Differences :

  • Metal Center: CuCe4 and CuCe6 contain paramagnetic Cu²⁺, which quenches fluorescence and reduces singlet oxygen quantum yields compared to non-copper analogs like Chlorin e4 Sodium Salt .
  • Solubility : CuCe6’s trisodium structure enhances water solubility, making it preferable as a food colorant (E141ii) , whereas CuCe4 is primarily used in lipid-rich matrices like olive oil .

Photophysical and Functional Properties

Table 2: Photophysical and Functional Comparisons
Property CuCe4 CuCe6 FeCe6 Chlorin e4 Sodium Salt
Q-Band Absorption ~627 nm ~660 nm Not reported ~650 nm
Fluorescence Yield Low (Cu²⁺ quenching) Low (Cu²⁺ quenching) Moderate (Fe³⁺) High (metal-free)
Singlet Oxygen Yield Low (0.1–0.3)* Low (0.1–0.3)* Moderate (antioxidant) High (>0.5)*
Primary Applications Olive oil additives Food colorants (E141ii) Antioxidant PDT, tumor detection

*Estimated relative values based on literature.

Critical Insights :

  • Antioxidant Activity : While both CuCe4 and CuCe6 contribute to the antioxidant properties of chlorophyllin, FeCe6 demonstrates superior efficacy in scavenging hydroxyl radicals and reducing lipid peroxidation (e.g., TBARS formation) .
  • PDT Limitations : The paramagnetic Cu²⁺ in CuCe4 and CuCe6 limits their utility in PDT compared to metal-free chlorins, which exhibit higher singlet oxygen yields .

Analytical Detection and Stability

Table 3: Analytical Performance of Chlorin Derivatives
Compound Detection Limit (LOD) Key Analytical Methods Stability Notes
CuCe4 20 ppm (nontargeted MS) HPLC, UPLC-Q-TOF-MS/MS Stable at -20°C long-term
CuCe6 20 ppm (nontargeted MS) HPLC Similar to CuCe4
FeCe6 Not reported Spectrophotometry Less stable under oxidative conditions

Practical Considerations :

  • Detection Challenges: Both CuCe4 and CuCe6 show higher LODs in nontargeted screening (20 ppm) compared to targeted methods (20 ppb), limiting trace-level analysis .
  • Stability : CuCe4 remains stable for over two years when stored at -20°C, making it suitable for industrial applications .

Q & A

Basic: What are the key photophysical properties of Cu(II) Chlorin e4 Disodium Salt, and how do they influence its utility in photochemical studies?

Methodological Answer:
The compound exhibits strong absorption in the visible to near-infrared range (600–800 nm) due to its chlorin macrocycle and Cu(II) coordination, enabling applications in light-driven processes. Researchers should characterize these properties using UV-Vis-NIR spectroscopy to determine molar extinction coefficients and identify charge-transfer transitions. Its ability to generate singlet oxygen (¹O₂) and reactive oxygen species (ROS) under irradiation can be quantified via electron paramagnetic resonance (EPR) with spin traps like TEMPO or fluorescent probes (e.g., Singlet Oxygen Sensor Green). These properties make it suitable for studying artificial photosynthesis and photodynamic therapy (PDT) mechanisms .

Basic: What experimental approaches are recommended for synthesizing and purifying this compound while preserving structural integrity?

Methodological Answer:
Synthesis involves chelating Chlorin e4 with Cu(II) ions in a sodium phosphate buffer (pH 7–8) under inert conditions to prevent oxidation. Purification typically employs reverse-phase HPLC using a C18 column and a gradient of methanol/water with 0.1% trifluoroacetic acid. Researchers must validate the product via high-resolution mass spectrometry (HR-MS) and elemental analysis to confirm Cu incorporation. Crystallization from aqueous ethanol can yield single crystals for X-ray diffraction (XRD) to resolve structural details. Impurities, such as free Chlorin e4, should be monitored via thin-layer chromatography (TLC) .

Advanced: How can electron transfer pathways in this compound be optimized for artificial photosynthesis applications?

Methodological Answer:
To enhance electron transfer efficiency, researchers should:

  • Tune the redox environment : Use cyclic voltammetry (CV) to measure the Cu(II)/Cu(I) redox potential and adjust solvent polarity (e.g., DMF vs. aqueous buffers).
  • Modulate ligand geometry : Introduce axial ligands (e.g., pyridine) to stabilize intermediate states during charge separation.
  • Integrate with co-catalysts : Pair the compound with TiO₂ or graphene oxide to facilitate charge separation and reduce recombination. Transient absorption spectroscopy (TAS) can track electron transfer kinetics and identify bottlenecks .

Advanced: What analytical techniques are critical for confirming the purity and structural conformation of this compound?

Methodological Answer:

  • Purity : Use HPLC with a photodiode array detector to resolve peaks at 400–800 nm, ensuring no unreacted Chlorin e4 remains.
  • Structure : X-ray absorption spectroscopy (XAS) at the Cu K-edge can confirm oxidation state and coordination geometry.
  • Conformation : Nuclear magnetic resonance (NMR) in deuterated DMSO can detect paramagnetic broadening from Cu(II), while IR spectroscopy identifies sodium counterion interactions (e.g., –COO⁻ stretching at 1600 cm⁻¹). Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for Cu content .

Advanced: How do variations in light wavelength and intensity affect ROS quantum yields in this compound, and how can this be leveraged for PDT optimization?

Methodological Answer:
ROS generation depends on the overlap between the light source and the compound’s absorption maxima. Researchers should:

  • Quantify ¹O₂ : Use a near-infrared photomultiplier tube (PMT) to detect ¹O₂ phosphorescence at 1270 nm under controlled laser excitation (e.g., 660 nm).
  • Optimize conditions : Compare ROS yields under monochromatic vs. broadband light using actinometry (e.g., furfuryl alcohol as a chemical trap).
  • Assess biological relevance : Conduct in vitro assays (e.g., MTT assay on cancer cells) with varying light doses (J/cm²) to establish therapeutic windows .

Advanced: How can contradictions in reported ROS quantum yields across studies be resolved methodologically?

Methodological Answer:
Discrepancies often arise from differences in experimental setups. To standardize results:

  • Calibrate light sources : Use a radiometer to measure fluence rates and ensure spectral alignment with the compound’s absorption profile.
  • Reference standards : Compare against established photosensitizers (e.g., Rose Bengal) under identical conditions.
  • Control for environmental factors : Document oxygen concentration, solvent viscosity, and temperature, as these influence ¹O₂ lifetime. Collaborative replication studies using shared protocols are recommended .

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